

LDN-193188: A Technical Guide to a Potent ALK2 and ALK3 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LDN-193188**

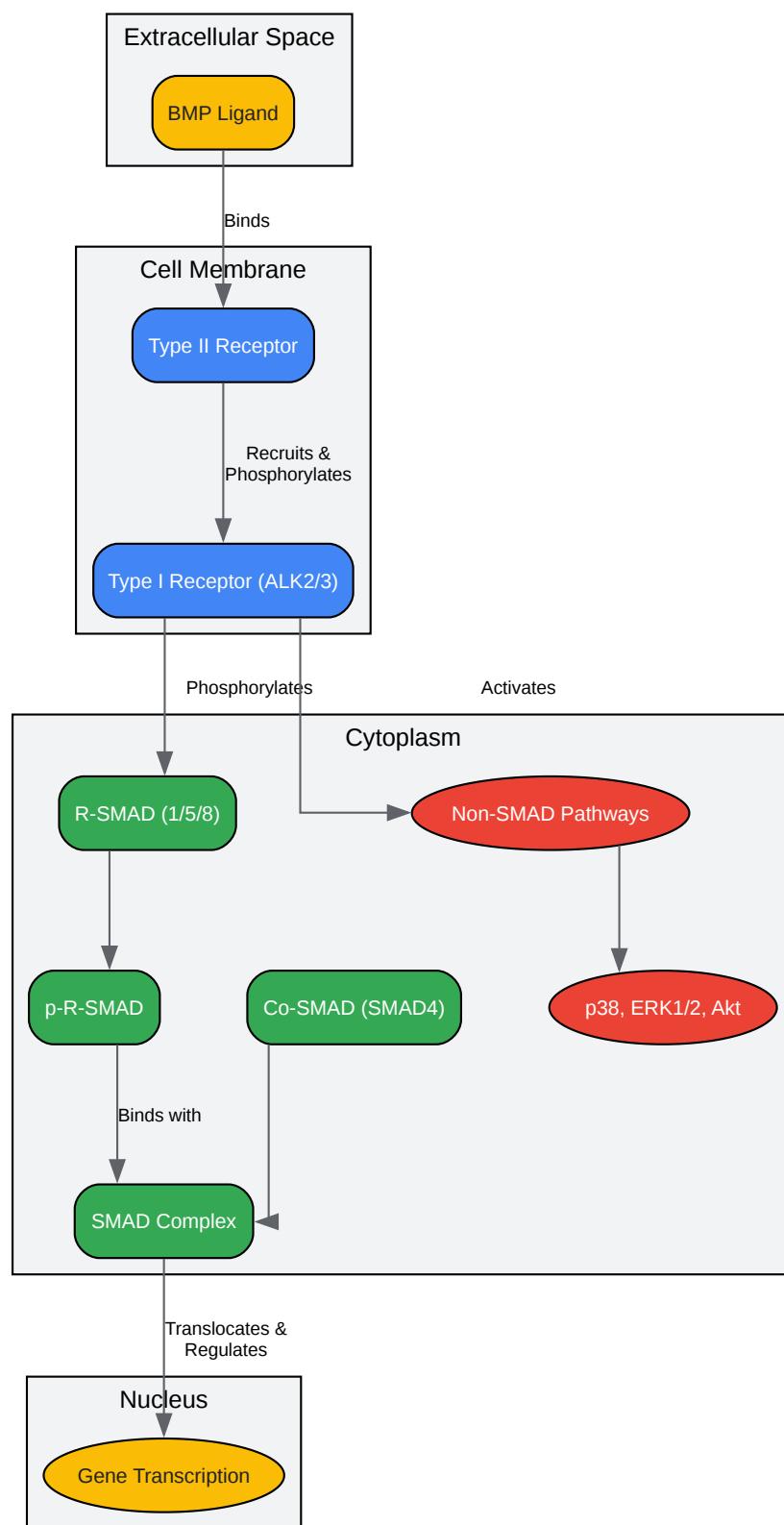
Cat. No.: **B608503**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

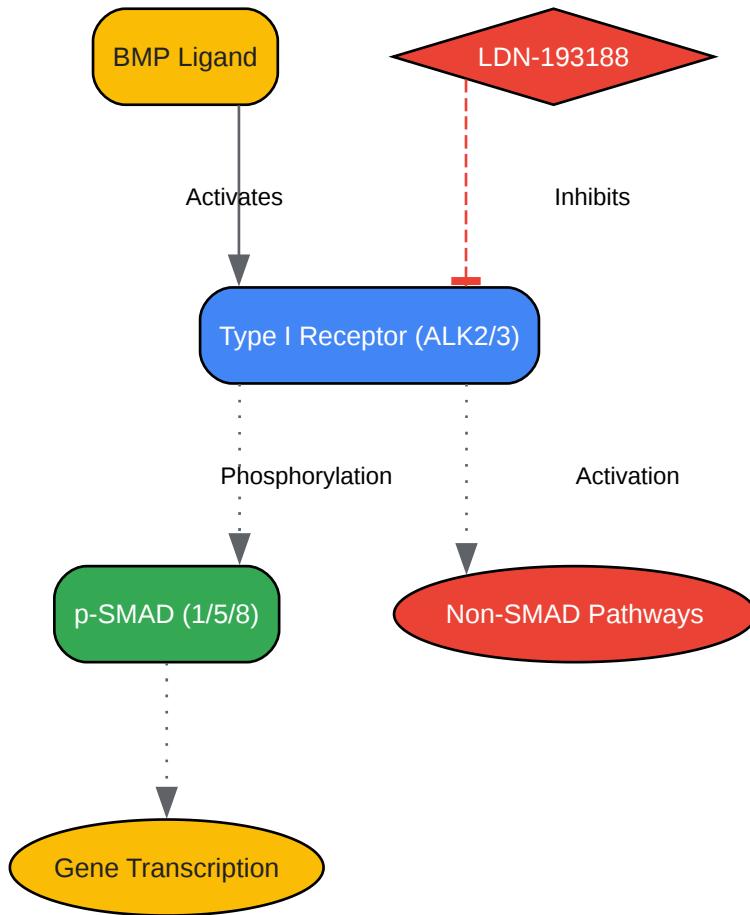
LDN-193188 is a small molecule inhibitor that has garnered significant attention in the scientific community for its potent and selective inhibition of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3.^{[1][2]} A derivative of Dorsomorphin, **LDN-193188** offers improved potency and selectivity, making it an invaluable tool for dissecting the complexities of BMP signaling pathways.^{[3][4]} Its ability to block these pathways has positioned it as a crucial research compound for studying a variety of biological processes and as a potential therapeutic agent for diseases characterized by aberrant BMP signaling, most notably Fibrodysplasia Ossificans Progressiva (FOP).^[1]


Mechanism of Action

LDN-193188 exerts its effects by directly targeting the ATP-binding pocket of the intracellular kinase domain of ALK2 and ALK3. This competitive inhibition prevents the receptor from phosphorylating and activating its downstream targets, primarily the SMAD proteins 1, 5, and 8. Consequently, the nuclear translocation of the SMAD complex and subsequent gene transcription are blocked.

Bone Morphogenetic Proteins (BMPs) are growth factors that play critical roles in embryonic development and tissue homeostasis. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to

the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), which complex with a common-mediator SMAD (Co-SMAD), typically SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes.


In addition to the canonical SMAD pathway, BMP signaling can also activate non-SMAD pathways, including the p38 mitogen-activated protein kinase (MAPK), ERK1/2, and Akt pathways. Studies have shown that **LDN-193188** can effectively inhibit both the SMAD and non-SMAD signaling cascades induced by BMPs.

[Click to download full resolution via product page](#)

Canonical and Non-Canonical BMP Signaling Pathways.

The inhibitory action of **LDN-193188** is selective for BMP type I receptors over the transforming growth factor-beta (TGF- β) type I receptors ALK4, ALK5, and ALK7. This selectivity is a significant advantage over its parent compound, Dorsomorphin, and allows for more precise interrogation of BMP-specific signaling events.

[Click to download full resolution via product page](#)

Mechanism of **LDN-193188** Inhibition on BMP Signaling.

Quantitative Data

The inhibitory activity of **LDN-193188** has been quantified in various assays, demonstrating its high potency and selectivity.

Target Kinase	IC50 (nM)	Assay Type
ALK1	0.8	Kinase Assay
ALK2	0.8	Kinase Assay
ALK3	5.3	Kinase Assay
ALK6	16.7	Kinase Assay
ALK4	>500	Cellular Assay
ALK5	>500	Cellular Assay
ALK7	>500	Cellular Assay

Table 1: In Vitro Kinase Inhibitory Activity of **LDN-193188**. Data compiled from multiple sources.

Cellular Activity	IC50 (nM)	Cell Line
BMP4-mediated Smad1/5/8 activation	5	C2C12
Transcriptional activity of ALK2	5	C2C12
Transcriptional activity of ALK3	30	C2C12

Table 2: Cellular Inhibitory Activity of **LDN-193188**. Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving **LDN-193188**.

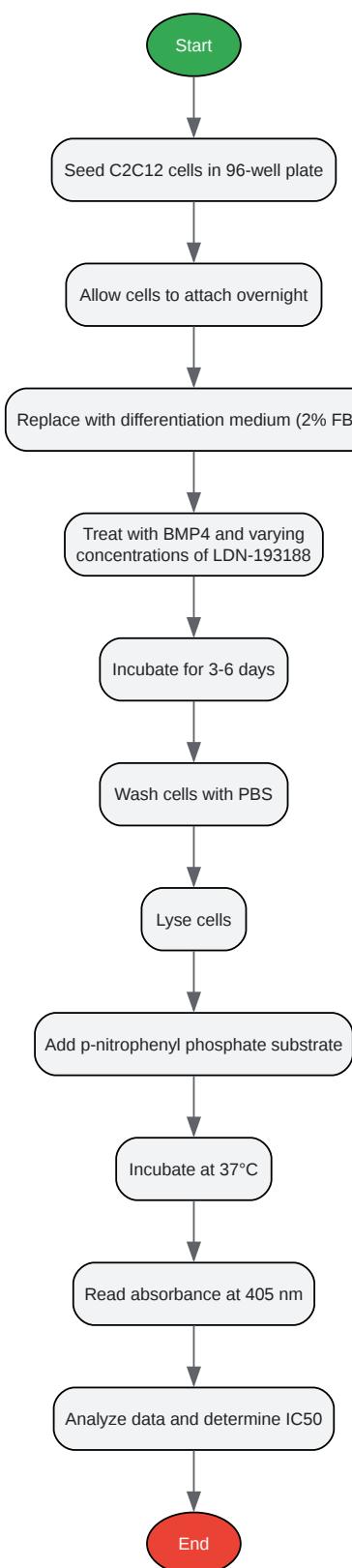
In Vitro Kinase Assay

This assay directly measures the ability of **LDN-193188** to inhibit the enzymatic activity of a purified ALK kinase.

- Reagents and Materials:

- Purified recombinant ALK2 or ALK3 kinase domain.
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
- Substrate (e.g., Myelin Basic Protein or a synthetic peptide).
- [γ -³²P]ATP or [γ -³³P]ATP.
- **LDN-193188** stock solution in DMSO.
- Phosphocellulose paper and stop buffer (e.g., 75 mM phosphoric acid).
- Scintillation counter.

- Procedure:
 1. Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
 2. Add varying concentrations of **LDN-193188** (typically in a serial dilution) or DMSO as a vehicle control.
 3. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
 4. Initiate the kinase reaction by adding [γ -³²P]ATP.
 5. Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
 6. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stop buffer.
 7. Wash the phosphocellulose paper multiple times with the stop buffer to remove unincorporated [γ -³²P]ATP.
 8. Quantify the incorporated radioactivity on the paper using a scintillation counter.


9. Calculate the percentage of inhibition for each concentration of **LDN-193188** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Alkaline Phosphatase Activity in C2C12 Cells

This assay is widely used to assess the osteogenic differentiation of C2C12 myoblast cells in response to BMP stimulation, a process inhibited by **LDN-193188**.

- Reagents and Materials:
 - C2C12 cells.
 - DMEM supplemented with 10% FBS and antibiotics.
 - Differentiation medium (DMEM with 2% FBS).
 - Recombinant human BMP4.
 - **LDN-193188** stock solution in DMSO.
 - Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
 - Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).
 - 96-well plates.
 - Plate reader.
- Procedure:
 1. Seed C2C12 cells into 96-well plates at a density of 2,000-5,000 cells per well in growth medium and allow them to attach overnight.
 2. Replace the growth medium with differentiation medium.
 3. Treat the cells with a fixed concentration of BMP4 and varying concentrations of **LDN-193188**. Include appropriate controls (vehicle only, BMP4 only).

4. Incubate the cells for 3-6 days to allow for differentiation.
5. After the incubation period, wash the cells with PBS.
6. Lyse the cells using the cell lysis buffer.
7. Add the alkaline phosphatase substrate to the cell lysates and incubate at 37°C until a yellow color develops.
8. Measure the absorbance at 405 nm using a plate reader.
9. Normalize the alkaline phosphatase activity to total protein content or cell number in parallel wells to account for any cytotoxic effects of the treatments.

[Click to download full resolution via product page](#)

Workflow for the C2C12 Alkaline Phosphatase Assay.

Applications in Research and Drug Development

The potent and selective nature of **LDN-193188** has made it a versatile tool in various research fields.

- Fibrodysplasia Ossificans Progressiva (FOP): FOP is a rare genetic disorder caused by a gain-of-function mutation in the ALK2 gene, leading to progressive heterotopic ossification. **LDN-193188** has been instrumental in preclinical studies, demonstrating its ability to prevent ectopic bone formation in mouse models of FOP. These studies have paved the way for the development of more selective ALK2 inhibitors for clinical use.
- Cancer Research: The BMP signaling pathway has a context-dependent role in cancer, sometimes promoting and sometimes suppressing tumor growth. **LDN-193188** has been used to investigate the role of ALK2/3 signaling in various cancers, including medulloblastoma and prostate cancer. For instance, in medulloblastoma, inhibition of ALK2/3 with **LDN-193188** was shown to reduce stem-cell traits and promote cell differentiation, potentially sensitizing the tumor to chemotherapy.
- Iron Homeostasis: BMP signaling, particularly through the ALK2/3-SMAD pathway, is a critical regulator of hepcidin, the master hormone of iron metabolism. **LDN-193188** has been used to demonstrate that inhibiting this pathway can suppress hepcidin expression, thereby increasing iron availability. This has therapeutic implications for anemia of inflammation and other iron-related disorders.
- Atherosclerosis: Research has indicated that **LDN-193188** can reduce atherosclerosis. It has been shown to suppress hepcidin, increase macrophage cholesterol efflux, and reduce the formation of foam cells, which are key events in the development of atherosclerotic plaques.
- Neuroscience: **LDN-193188** has been utilized in the field of stem cell biology to direct the differentiation of human pluripotent stem cells towards specific neural lineages, such as neural progenitor cells and neural crest cells.

Conclusion

LDN-193188 is a powerful and selective pharmacological inhibitor of the BMP type I receptors ALK2 and ALK3. Its well-characterized mechanism of action, coupled with its demonstrated efficacy in a multitude of in vitro and in vivo models, has established it as an indispensable

research tool. It continues to facilitate a deeper understanding of the physiological and pathological roles of BMP signaling and serves as a critical benchmark in the ongoing development of targeted therapies for diseases such as FOP, cancer, and disorders of iron metabolism. For professionals in drug development, **LDN-193188** represents a key chemical scaffold from which novel, more selective, and clinically viable inhibitors can be designed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cellgs.com [cellgs.com]
- 2. cellagentechnology.com [cellagentechnology.com]
- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LDN-193188: A Technical Guide to a Potent ALK2 and ALK3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608503#ldn-193188-as-an-alk2-and-alk3-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com